molecular formula C16H14N2O3 B1504522 (6-Benzyloxy-1H-indazol-3-YL)-acetic acid CAS No. 885272-16-2

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid

Cat. No.: B1504522
CAS No.: 885272-16-2
M. Wt: 282.29 g/mol
InChI Key: QOTQVVFCZMUKBJ-UHFFFAOYSA-N
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Description

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step process involving the benzylation of indazole followed by acetylation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace the benzyloxy or acetic acid moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(6-Benzyloxy-1H-indazol-3-YL)-acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new chemical entities for pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism by which (6-Benzyloxy-1H-indazol-3-YL)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

  • 1-Benzyl-3-hydroxy-1H-indazole: Another indazole derivative with similar structural features.

  • 2-(1-Methyl-1H-indazol-4-yl) propanoic acid: A related compound with potential anti-inflammatory properties.

  • 1-Methyl-1H-indazole-4-acetic acid: Another indazole derivative with medicinal properties.

Uniqueness: (6-Benzyloxy-1H-indazol-3-YL)-acetic acid is unique due to its specific benzyloxy group, which can influence its biological activity and chemical reactivity compared to other indazole derivatives.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-phenylmethoxy-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(20)9-15-13-7-6-12(8-14(13)17-18-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTQVVFCZMUKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NNC(=C3C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697696
Record name [6-(Benzyloxy)-2H-indazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-16-2
Record name [6-(Benzyloxy)-2H-indazol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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